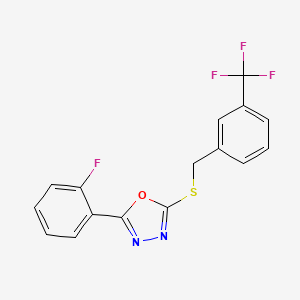

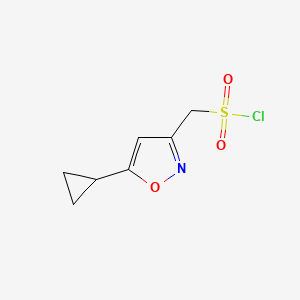

![molecular formula C17H24FN3O4S B2480880 N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide CAS No. 898461-61-5](/img/structure/B2480880.png)

N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide and related compounds involves complex organic reactions aimed at achieving high selectivity and potency for targeted receptors. The process typically involves N-alkylation of the sulfonamide moiety, indicating a strategic approach to design selective ligands or multifunctional agents (Canale et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is meticulously designed to interact with specific receptors, demonstrating a deep understanding of the relationship between structure and activity. The presence of a sulfonamide group, in conjunction with various substitutions, plays a crucial role in determining the compound's affinity and selectivity towards certain receptors, as well as its pharmacokinetic properties (Westaway et al., 2009).

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, are fundamental for the practical application of these compounds. Their synthesis often involves reactions such as alkylation, acylation, and sulfonation, tailored to introduce specific functional groups that enhance receptor affinity and selectivity. The chemical reactions employed are critical for optimizing the pharmacological profile of these compounds (Sugimoto et al., 1990).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystallinity, significantly affect the compound's bioavailability and pharmacokinetics. The design of this compound takes into account these properties to ensure optimal absorption and distribution within the body (García et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other molecules, are crucial for the compound's interaction with biological targets. These properties are fine-tuned to ensure that the compound has the desired effect on specific receptors while minimizing unintended interactions that could lead to side effects or toxicity (Egawa et al., 1984).

Aplicaciones Científicas De Investigación

Anticancer Potential

- Anticancer Agents Synthesis : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, have been explored for their potential as anticancer agents. Compounds in this category showed promising results in initial screenings, indicating strong anticancer activity, though further in vivo studies are required for confirmation (Rehman et al., 2018).

Neurological Research

- Alzheimer's Disease Imaging : A derivative, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was used in PET scans to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This study provided valuable insights into the progression of Alzheimer's disease and its correlation with serotonin receptor densities (Kepe et al., 2006).

Chemical Synthesis and Modification

- Synthesis of Arylsulfonamides : Arylsulfonamide derivatives of (aryloxy)ethyl piperidines were synthesized and identified as potential 5-HT7 receptor ligands or multifunctional agents. These compounds were evaluated for their antidepressant-like and pro-cognitive properties, highlighting their potential for treating CNS disorders (Canale et al., 2016).

Antibacterial Activity

- Antibacterial Derivatives Synthesis : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potential. Compound 8g showed significant inhibitory activity against various bacterial strains, demonstrating potential applications in developing new antibacterial agents (Iqbal et al., 2017).

Metabolism and Pharmacokinetics

- Metabolic Study in Humans : N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, an orexin 1 and 2 receptor antagonist, was studied for its metabolism and disposition in humans. The study elucidated the metabolic pathways and excretion routes of this compound, critical for understanding its pharmacokinetics (Renzulli et al., 2011).

Propiedades

IUPAC Name |

N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O4S/c1-12-11-13(18)6-7-15(12)26(24,25)21-10-4-3-5-14(21)8-9-20-17(23)16(22)19-2/h6-7,11,14H,3-5,8-10H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOMTCIVMTXMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

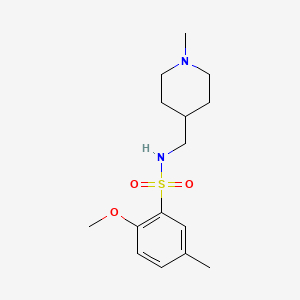

![1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2480800.png)

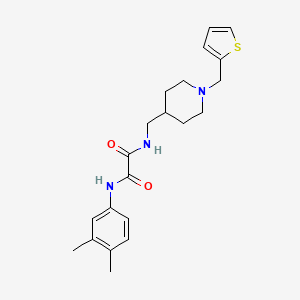

![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)

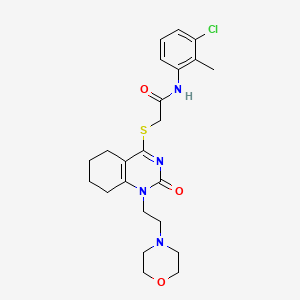

![2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide](/img/structure/B2480808.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2480815.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2480818.png)